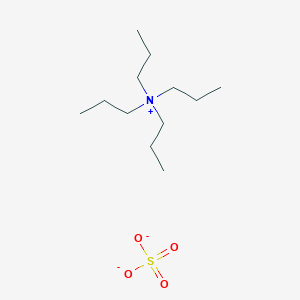
Tetrapropylazanium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to off-white solid that is slightly soluble in water and methanol . This compound is known for its hygroscopic nature and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrapropylazanium;sulfate can be synthesized through the reaction of tetrapropylammonium hydroxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
(C3H7)4N+OH-+H2SO4→(C3H7)4N+HSO4-+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization and filtration processes to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrapropylazanium;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution reactions can produce a variety of quaternary ammonium salts .
Applications De Recherche Scientifique
Tetrapropylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It is employed in the study of ion transport and membrane dynamics.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of tetrapropylazanium;sulfate involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by altering their conformation or binding properties. The pathways involved include ion transport and signal transduction, which are critical for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium sulfate
- Tetraethylammonium sulfate
- Tetrabutylammonium sulfate
Uniqueness
Tetrapropylazanium;sulfate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications .
Propriétés
Formule moléculaire |
C12H28NO4S- |
|---|---|
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
tetrapropylazanium;sulfate |
InChI |
InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |
Clé InChI |
MOXJKKOSZCHGEU-UHFFFAOYSA-L |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


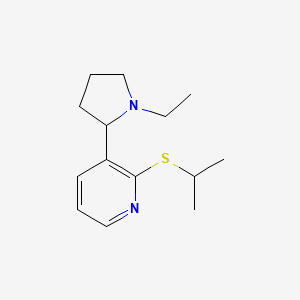

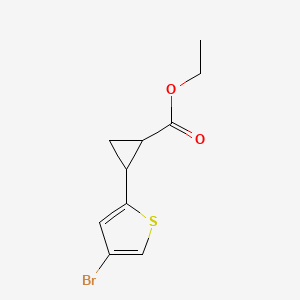
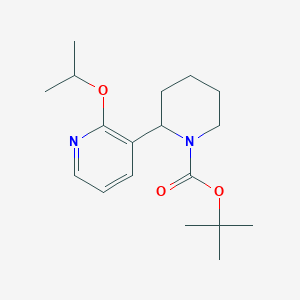
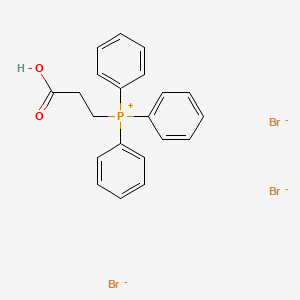

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
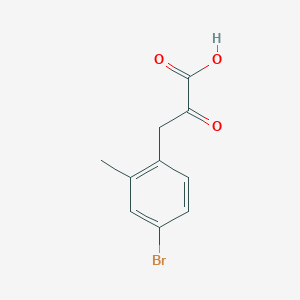

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)


![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
